
2-Bromo-5-methylpyridine
Overview
Description
2-Bromo-5-methylpyridine (CAS 3430-13-5) is a halogenated pyridine derivative with a bromine atom at the 2-position and a methyl group at the 5-position. It is a versatile building block in organic synthesis, particularly in cross-coupling reactions and coordination chemistry. The compound crystallizes in a monoclinic system (space group P2₁/c) with weak intermolecular C–H···N interactions forming infinite chains along the [100] direction . Its molecular structure and electronic properties make it suitable for forming metal complexes, such as Cu(II) nitrate complexes, which exhibit trans-square planar coordination with tetragonal elongation .
- Melting Point: 40–45°C
- Boiling Point: 95–96°C (12 mmHg)
- Flash Point: 103°C
- Molecular Weight: 172.03 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methylpyridine is typically synthesized through the bromination of 2-methylpyridine. The reaction involves treating 2-methylpyridine with bromine under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically obtained from cross-coupling reactions.
Scientific Research Applications
Chemical Synthesis
2-Bromo-5-methylpyridine serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it an essential intermediate in the synthesis of more complex molecules.
Synthesis of Pyridine Derivatives
One notable application is in the preparation of pyridine derivatives. For instance, it can be reacted with n-butyllithium to produce 2-(5-methylpyridin-2-yl)acetonitrile with an 80% yield under controlled conditions. The reaction involves adding this compound to a suspension of n-butyllithium in tetrahydrofuran (THF), followed by warming and purification processes .
Reaction | Yield | Conditions |
---|---|---|
Synthesis of 2-(5-methylpyridin-2-yl)acetonitrile | 80% | n-butyllithium in THF at -78°C |
Pharmaceutical Applications
The compound is recognized for its potential as a pharmaceutical intermediate. It has been implicated in the synthesis of various drugs, particularly those targeting parasitic infections.
Antiparasitic Agents
Research indicates that derivatives of this compound can be used to develop antiparasitic agents, contributing to treatments for diseases such as malaria and leishmaniasis. The compound's structural properties allow it to interact effectively with biological targets .
Material Science
In material science, this compound is employed in the development of novel materials, particularly those involving coordination chemistry.
Coordination Compounds
The compound is utilized to synthesize various chelating ligands, such as bipyridines and terpyridines, which are important in catalysis and materials design. These ligands can form stable complexes with transition metals, enhancing their utility in catalytic applications .
Ligand Type | Application |
---|---|
Bipyridines | Catalysis |
Terpyridines | Coordination chemistry |
Synthesis of Novel Ligands
A study highlighted the synthesis of new bis(terpyridine) ligands incorporating this compound as a key precursor. These ligands demonstrated unique properties that could be exploited in various catalytic processes .
Development of Antiparasitic Drugs
Another case study focused on synthesizing potential antiparasitic agents derived from this compound, showcasing its effectiveness against specific parasites and paving the way for future drug development .
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylpyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. 2-Bromo-4-methylpyridine (CAS 13472-56-3)
- Structural Differences: The methyl group at the 4-position (vs. 5-position) leads to distinct coordination geometries in metal complexes. For example, Cu(II) complexes of 2-bromo-4-methylpyridine ([Cu(L2)₂(NO₃)₂]) crystallize in a triclinic system (space group P1) with a syn conformation of Br atoms, resulting in shorter Br···Br distances (3.694 Å) compared to the sum of van der Waals radii (3.72 Å) . In contrast, 2-bromo-5-methylpyridine complexes adopt an anti conformation with Br···Br distances exceeding 4 Å .
- Magnetic and Spectroscopic Properties :
- EPR Data : CuL1 (5-methyl derivative) exhibits an averaged g value (gav) of 2.123 and anisotropy (Δg) of 0.160, while CuL2 (4-methyl derivative) shows gav = 2.125 and Δg = 0.203 .
- UV-Vis : The 5-methyl complex (CuL1) displays stronger ligand-to-metal charge transfer (LMCT) bands at ~320 nm compared to CuL2 .
B. 5-Bromo-2-methylpyridine (CAS 3430-13-5)
- A positional isomer with bromine at the 5-position and methyl at the 2-position. This compound shows reduced reactivity in Suzuki-Miyaura couplings compared to this compound due to steric hindrance from the ortho-methyl group .
C. 2-Bromo-5-methoxypyridine (CAS 50720-12-2)
- Replacing the methyl group with methoxy alters electronic properties. The electron-donating methoxy group enhances nucleophilic aromatic substitution reactivity but reduces stability in acidic conditions compared to the methyl analogue .
Reactivity in Cross-Coupling Reactions
Thermal and Stability Properties
Spectroscopic Distinctions
Contradictions/Nuances :
- Despite identical thermal decomposition temperatures (~160°C), CuL2 (4-methyl) shows superior lattice stability due to syn Br···Br interactions .
Future Directions : Computational studies (DFT) are needed to quantify the energy differences between syn and anti conformers and predict reactivity in untested reactions.
Biological Activity
2-Bromo-5-methylpyridine, a compound with the chemical formula and CAS number 3510-66-5, is gaining attention in various fields of biological research due to its diverse applications and biological activities. This article delves into the biological activity of this compound, summarizing relevant findings, including its synthesis, pharmacological properties, and potential therapeutic uses.
This compound is a light brown solid with a melting point of 41-43 °C and a boiling point of approximately 218.7 °C . It has a molecular weight of 172.02 g/mol and exhibits a density of about 1.5 g/cm³ . The compound is characterized by its ability to act as a biochemical reagent in life sciences research, particularly in the synthesis of various pharmacologically active compounds.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including halogenation of pyridine derivatives. Notably, it serves as a precursor for the preparation of [(triazolylmethyl)pyridyl]phenyl]tetrazoles, which have been identified as potential cardiovascular agents . The compound's derivatives have shown enhanced biological activities, including anti-inflammatory and anti-cancer properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes. It has been identified as a CYP1A2 inhibitor , which suggests potential interactions in drug metabolism pathways . This characteristic is crucial for understanding its pharmacokinetics and possible drug-drug interactions.
Anti-inflammatory Effects
In studies examining its biological effects, derivatives of this compound have demonstrated significant inhibition of LPS-stimulated TNF-α release from human whole blood, indicating anti-inflammatory properties . This suggests that compounds derived from this compound could be explored for therapeutic applications in treating inflammatory diseases.
Cardiovascular Applications
The preparation of [(triazolylmethyl)pyridyl]phenyl]tetrazoles from this compound has led to the discovery of compounds with cardiovascular activity. These findings highlight the potential use of this compound in developing new treatments for cardiovascular conditions .
Case Studies and Research Findings
A variety of studies have explored the biological activity and applications of this compound:
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-5-methylpyridine, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is typically synthesized via direct bromination of 5-methylpyridine using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine, which can be further functionalized . Reaction temperature, solvent polarity, and catalyst selection (e.g., FeCl₃) critically impact regioselectivity and purity. Lower temperatures (0–25°C) favor mono-bromination, while higher temperatures risk di-substitution byproducts. Yields range from 60–85% depending on stoichiometry and purification methods .
Q. How do methyl and bromo substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Advanced Research Focus
The electron-withdrawing bromo group at the 2-position activates the pyridine ring for SNAr, while the 5-methyl group exerts a mixed inductive and steric effect. Kinetic studies show that methoxide ion reacts faster with this compound than 2-bromo-3-methylpyridine due to ion-dipole attraction between the approaching nucleophile and the methyl group, which stabilizes the transition state . However, steric hindrance from the 3-methyl substituent in related analogs (e.g., 2-bromo-3-methylpyridine) reduces reactivity with bulkier nucleophiles like thiophenoxide .
Q. What are the key physical properties (melting point, boiling point, solubility) of this compound critical for experimental design?
Basic Research Focus
Key physical data include:
- Melting Point : 41–43°C
- Boiling Point : 95–96°C at 12 mmHg
- Density : 1.512 g/mL
- Refractive Index : 1.5620
- Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol or ethanol .
These properties guide solvent selection for reactions, recrystallization, and chromatographic purification.
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
Advanced Research Focus
Contradictions often arise from variations in solvent polarity, nucleophile strength, or competing side reactions. For example:
- In polar solvents like hexamethylphosphoramide (HMPA), this compound exhibits higher SNAr reactivity due to enhanced solvation of transition states .
- Discrepancies in substituent effects (e.g., methyl group activation vs. deactivation) require systematic kinetic studies under standardized conditions. Cross-validation using computational models (e.g., Hammett plots) can reconcile conflicting data .
Q. What strategies optimize the purification of this compound using recrystallization or column chromatography?
Methodological Focus
- Recrystallization : Use hexane/ethyl acetate (3:1) at low temperatures (0–5°C) to isolate high-purity crystals (≥98%). Avoid prolonged heating to prevent decomposition .
- Column Chromatography : Employ silica gel with a gradient elution (5–20% ethyl acetate in hexane). Monitor fractions via TLC (Rf ≈ 0.4 in 10% EtOAc/hexane) .
- Storage : Store under inert gas (N₂/Ar) at ambient temperatures to prevent bromine loss or hydrolysis .
Q. How does this compound serve as a precursor for synthesizing complex heterocycles?
Advanced Research Focus
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann) to introduce aryl, alkyl, or heteroaryl groups. Applications include:
- Synthesis of imidazopyridines via cyclization with propionamide derivatives .
- Preparation of pyridine N-oxides (e.g., this compound N-oxide) using m-CPBA or H₂O₂, enabling further functionalization at the oxygenated position .
- Generation of bidentate ligands for catalytic systems (e.g., Ni complexes for ethylene oligomerization) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Hazard Classifications : Skin/eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as halogenated waste.
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .
Q. How can computational modeling predict the regioselectivity of this compound in SNAr reactions?
Advanced Research Focus
Density Functional Theory (DFT) calculations reveal:
- The 2-bromo group directs nucleophiles to the 6-position due to resonance stabilization of the Meisenheimer intermediate.
- Methyl substitution at the 5-position slightly destabilizes the transition state via steric effects but enhances solubility in non-polar solvents .
Q. What analytical techniques validate the purity and structure of this compound derivatives?
Methodological Focus
- NMR : ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 7.25 (d, J=8.2 Hz, 1H, H-4), 8.25 (d, J=2.4 Hz, 1H, H-6) .
- Mass Spectrometry : ESI-MS m/z 172.03 [M+H]⁺ confirms molecular weight .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values (C₆H₆BrN: C 41.89%, H 3.51%, N 8.13%) .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the functionalization of this compound?
Advanced Research Focus
In strongly basic conditions (e.g., KOtBu), elimination to form pyridyne intermediates competes with SNAr. Mitigation strategies include:
Properties
IUPAC Name |
2-bromo-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188600 | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3510-66-5 | |
Record name | 2-Bromo-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3510-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-bromo-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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